![molecular formula C6H4BClF3NO2 B2415152 [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid CAS No. 2096336-32-0](/img/structure/B2415152.png)
[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid
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Overview
Description
[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and trifluoromethyl groups. It is widely used as a building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often serving as key intermediates in the synthesis of active pharmaceutical ingredients .
Mode of Action
The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an electrophilic organic group . The trifluoromethyl group on the pyridine ring may enhance the compound’s reactivity and selectivity in these reactions .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . Therefore, it can be inferred that the compound may indirectly influence various biochemical pathways through its role in the synthesis of active pharmaceutical ingredients .
Pharmacokinetics
The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds, often enhancing their metabolic stability and lipophilicity .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been used in the synthesis of various agrochemicals and pharmaceuticals, suggesting that this compound may contribute to the biological activities of these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, is known to be influenced by various reaction conditions . Additionally, the compound should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with palladium in the SM coupling process, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Cellular Effects
It is known that the compound can influence cell function through its involvement in the SM coupling reaction .
Molecular Mechanism
In the molecular mechanism of the SM coupling reaction, 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid participates in electronically divergent processes with the metal catalyst . The compound is transferred from boron to palladium during the transmetalation process .
Temporal Effects in Laboratory Settings
It is known that the compound is slightly soluble in water and should be stored in a cool, dry place in a tightly closed container .
Metabolic Pathways
It is known that the compound is involved in the SM coupling reaction, which is a key metabolic pathway in certain biochemical processes .
Transport and Distribution
It is known that the compound is slightly soluble in water, suggesting that it may be transported and distributed in aqueous environments .
Subcellular Localization
Given its involvement in the SM coupling reaction, it may be localized in areas of the cell where this reaction takes place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 6-chloro-5-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of 6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid is in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl boronic acids and aryl halides, which is crucial for constructing complex organic molecules. The compound's electron-withdrawing trifluoromethyl group enhances its reactivity compared to other boronic acids, allowing for efficient coupling under mild conditions .
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
Parameter | Details |
---|---|
Catalyst | Palladium-based catalysts |
Base | Sodium carbonate or potassium phosphate |
Solvent | Aqueous or organic mixtures |
Temperature | Room temperature to 80°C |
Pharmaceutical Development
6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid serves as a crucial building block in the development of various pharmaceuticals. Its ability to form stable carbon-carbon bonds allows researchers to create novel drug candidates targeting diseases such as cancer and bacterial infections. The fluorinated groups can influence the binding affinity and pharmacological profile of these compounds, potentially leading to improved therapeutic agents .
Case Study: Antibacterial Activity
Research indicates that compounds derived from this boronic acid exhibit antibacterial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that modifications to the core structure can enhance potency and selectivity against specific bacterial targets .
Material Science
In material science, 6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid is utilized in developing advanced materials such as polymers and coatings. The unique electronic properties imparted by the trifluoromethyl group can enhance material performance, including durability and resistance to environmental factors .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals. Its role in developing effective herbicides and pesticides emphasizes its versatility beyond traditional organic synthesis .
Analytical Chemistry
In analytical chemistry, 6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid is employed in various detection techniques. Its ability to form complexes with specific analytes aids researchers in environmental monitoring and food safety assessments .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar cross-coupling reactions.
(6-Methoxypyridin-3-yl)boronic acid: A derivative with a methoxy group instead of chlorine and trifluoromethyl groups.
Uniqueness: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the biological activity and stability of the resulting compounds .
Biological Activity
[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound exhibits unique structural features that may influence its interaction with biological targets, making it a subject of interest in various research studies.
- Molecular Formula : C6H5BClF3NO2
- Molecular Weight : 190.92 g/mol
- CAS Number : 947533-51-9
Biological Activity Overview
Research indicates that boronic acids, including this compound, can interact with various biological targets, affecting enzymatic activities and cellular processes. The following sections summarize key findings related to the biological activity of this compound.
Inhibition of Enzymatic Activity
A significant area of research involves the inhibition of branched-chain amino acid transaminases (BCATs), which are pivotal in amino acid metabolism and have implications in cancer biology. The compound has been studied as a potential inhibitor of BCAT1 and BCAT2, with findings indicating that it may exhibit selective inhibition:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | BCAT1/BCAT2 |
These studies suggest that the trifluoromethyl group enhances binding affinity, which is crucial for developing selective inhibitors for therapeutic applications .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of boronic acids. Recent studies have shown that derivatives similar to this compound can exhibit activity against pathogenic strains of Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis:
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli |
This antimicrobial activity suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies and Research Findings
- BCAT Inhibition Study : A study focusing on the structural optimization of pyridine derivatives found that this compound demonstrated promising inhibitory effects on BCAT enzymes, contributing to reduced tumor growth in preclinical models .
- Antimicrobial Efficacy : In a comparative analysis of various boronic acids, this compound was found to be one of the most effective against E. coli strains, highlighting its potential as an antimicrobial agent .
Properties
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLWICWOIAQAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.